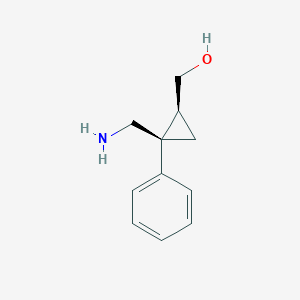
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol: is a chiral cyclopropyl derivative with a phenyl group and an aminomethyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and high-yield purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted cyclopropyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)ethanol
- ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)propane
- ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)butane
Uniqueness
((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[(1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl]methanol |
InChI |
InChI=1S/C11H15NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-,11+/m1/s1 |
Clé InChI |
TUXJNNNBUMTWCS-MNOVXSKESA-N |
SMILES isomérique |
C1[C@@H]([C@@]1(CN)C2=CC=CC=C2)CO |
SMILES canonique |
C1C(C1(CN)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
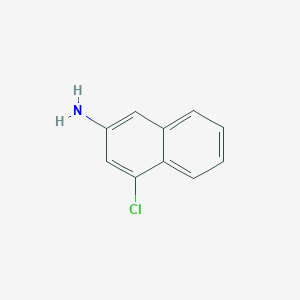
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
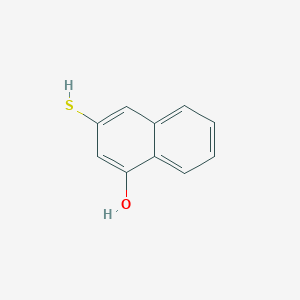



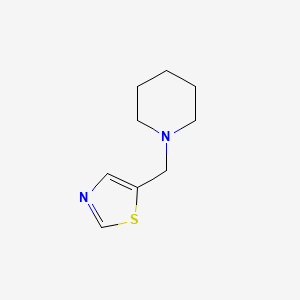
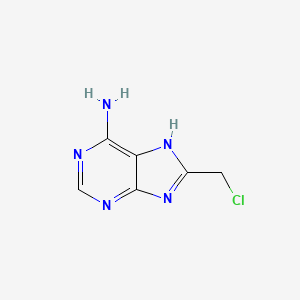
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
